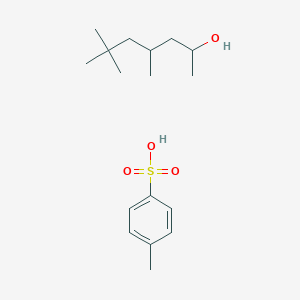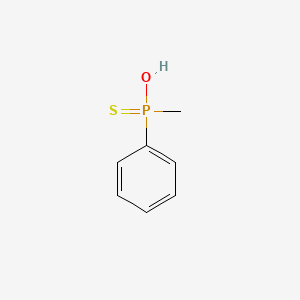
Germane--niobium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane–niobium (1/1) is a chemical compound consisting of one atom of germanium and one atom of niobium
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of germane–niobium (1/1) typically involves the reaction of niobium with germanium under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where niobium and germanium precursors are introduced into a reaction chamber at high temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of germane–niobium (1/1) may involve advanced techniques such as sputtering or molecular beam epitaxy (MBE). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Germane–niobium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Germane–niobium (1/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Germane–niobium (1/1) can undergo substitution reactions with halogens or other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce niobium oxides and germanium oxides, while reduction reactions may yield lower oxidation state compounds.
Scientific Research Applications
Germane–niobium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with unique electrical and thermal properties.
Superconductivity: Germane–niobium (1/1) is studied for its potential use in superconducting materials, which have applications in various high-tech industries.
Catalysis: The compound is explored for its catalytic properties in chemical reactions, making it useful in industrial processes.
Electronics: Germane–niobium (1/1) is investigated for its potential use in electronic devices, including semiconductors and sensors.
Mechanism of Action
The mechanism by which germane–niobium (1/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique properties arise from the interaction between the germanium and niobium atoms, which influence its reactivity and stability. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Niobium–tin (Nb3Sn): A well-known superconducting compound with similar applications in superconductivity.
Niobium–titanium (NbTi): Another superconducting material used in various high-tech applications.
Niobium–germanium (Nb3Ge): A compound with similar properties and applications in superconductivity and materials science.
Uniqueness
Germane–niobium (1/1) is unique due to its specific combination of germanium and niobium atoms, which impart distinct properties not found in other similar compounds
Properties
CAS No. |
37279-34-8 |
|---|---|
Molecular Formula |
GeNb |
Molecular Weight |
165.54 g/mol |
IUPAC Name |
germanium;niobium |
InChI |
InChI=1S/Ge.Nb |
InChI Key |
RTRWPDUMRZBWHZ-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


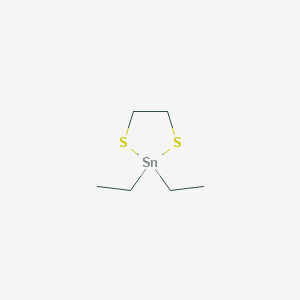
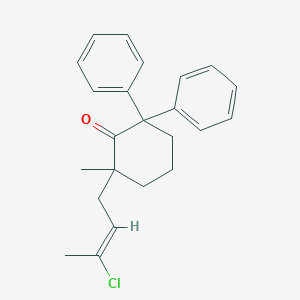
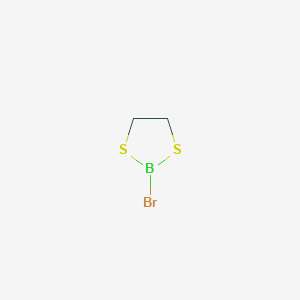
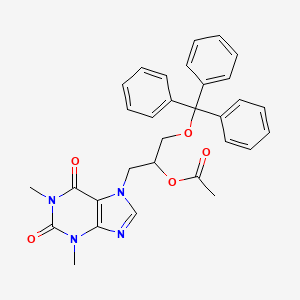
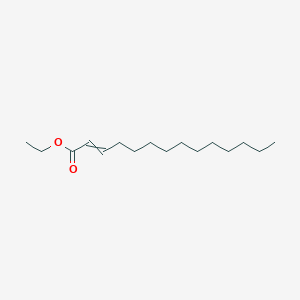
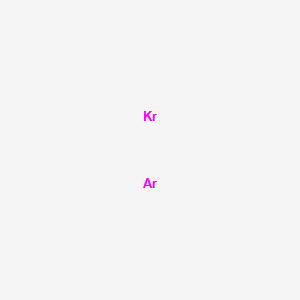
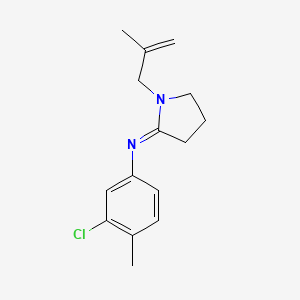
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
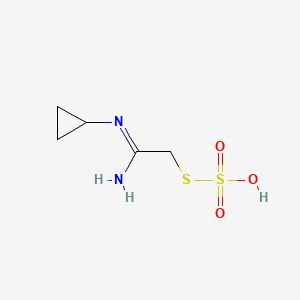
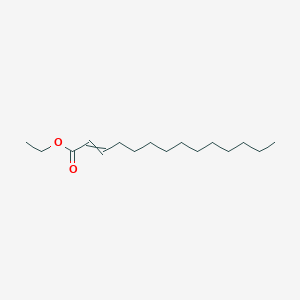
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
